1,8-Dioxacyclotetradecane-2,9-dione
Overview
Description
1,8-Dioxacyclotetradecane-2,9-dione is an organic compound with the molecular formula C₁₂H₂₀O₄
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dioxacyclotetradecane-2,9-dione can be synthesized through the ring-closing metathesis (RCM) of appropriate diene precursors. The reaction typically involves the use of a ruthenium-based catalyst under an inert atmosphere. The reaction conditions often include moderate temperatures and the removal of by-products to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,8-Dioxacyclotetradecane-2,9-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding diacid.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Diacid derivatives.
Reduction: Diols.
Substitution: Various substituted lactones.
Scientific Research Applications
1,8-Dioxacyclotetradecane-2,9-dione has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of aliphatic polyesters through ring-opening polymerization. These polyesters are biodegradable and have applications in biomedical devices and packaging materials.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: It is investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1,8-dioxacyclotetradecane-2,9-dione involves its interaction with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is primarily due to the presence of carbonyl groups, which are susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxacyclohexadecane-5,12-dione: Another cyclic ester with a sixteen-membered ring.
1,6-Dioxacyclooctadecane-7,14-dione: A cyclic ester with an eighteen-membered ring.
Uniqueness
1,8-Dioxacyclotetradecane-2,9-dione is unique due to its fourteen-membered ring structure, which imparts specific chemical and physical properties.
Biological Activity
1,8-Dioxacyclotetradecane-2,9-dione, also known as DCL, is an organic compound with the molecular formula C₁₂H₂₀O₄. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of DCL, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.
DCL can be synthesized through ring-closing metathesis (RCM) involving diene precursors and a ruthenium-based catalyst under inert conditions. The reaction typically occurs at moderate temperatures and requires careful removal of by-products to enhance yield .
Chemical Reactions:
- Hydrolysis: DCL can undergo hydrolysis in acidic or basic conditions to yield diacid derivatives.
- Reduction: The carbonyl groups can be reduced using lithium aluminum hydride to form diols.
- Substitution: Nucleophilic substitution may occur at the carbonyl carbon, leading to various derivatives.
The biological activity of DCL is primarily attributed to its reactivity with nucleophiles, facilitated by its carbonyl groups. These interactions can lead to the formation of various biologically relevant derivatives. The specific molecular targets and pathways involved depend on the context of the reactions being studied .
Biological Applications
DCL has several promising applications in biological and materials science research:
- Polymer Chemistry: It serves as a monomer for synthesizing biodegradable aliphatic polyesters through ring-opening polymerization. These polymers have significant implications in biomedical devices and sustainable packaging materials .
- Biological Research: Investigations into DCL's interactions with biomolecules suggest potential roles in drug design and development. Its ability to form stable derivatives may be leveraged for creating targeted drug delivery systems .
Case Study 1: Biodegradable Polymers
Research demonstrated that DCL could be used as an intermediate in the sustainable recycling of polycaprolactone (PCL). In this process, DCL facilitates the repolymerization of degraded PCL into new polymer chains, highlighting its potential for environmental sustainability .
Case Study 2: Drug Delivery Systems
A study explored the use of DCL derivatives in drug delivery systems. The findings indicated that these derivatives could enhance the solubility and bioavailability of poorly soluble drugs, making them suitable candidates for further development in pharmaceutical applications .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Molecular Formula | Unique Properties |
---|---|---|---|
This compound | Cyclic dione | C₁₂H₂₀O₄ | Fourteen-membered ring structure |
1,4-Dioxacyclohexadecane-5,12-dione | Cyclic dione | C₁₆H₂₀O₄ | Sixteen-membered ring structure |
1,6-Dioxacyclooctadecane-7,14-dione | Cyclic dione | C₁₈H₃₄O₄ | Eighteen-membered ring structure |
DCL is unique due to its fourteen-membered ring structure, which imparts specific chemical and physical properties that distinguish it from other cyclic diones.
Properties
IUPAC Name |
1,8-dioxacyclotetradecane-2,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTDOUGNQAMWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCCCCC(=O)OCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446481 | |
Record name | 1,8-dioxacyclotetradecane-2,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020-83-3 | |
Record name | 1,8-dioxacyclotetradecane-2,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,8-Dioxacyclotetradecane-2,9-dione (DCL) in the context of polycaprolactone (PCL)?
A1: DCL serves as a crucial intermediate in the sustainable chemical recycling of PCL [, , ]. It acts as a building block for PCL polymerization, enabling the synthesis of new PCL from degraded or depolymerized material.
Q2: How is this compound (DCL) produced from PCL?
A2: DCL is produced from PCL through an enzymatic degradation process utilizing Candida antarctica lipase (lipase CA) [, , ]. This enzymatic reaction depolymerizes PCL into DCL, offering a greener alternative to conventional chemical methods. The reaction can be carried out in water-containing toluene at 40°C [, ] or in supercritical carbon dioxide (scCO2) at a milder temperature [], highlighting the versatility of this enzymatic approach.
Q3: Can this compound (DCL) be converted back into PCL, and if so, how?
A3: Yes, DCL can be readily polymerized back into PCL using the same enzyme, lipase CA [, , ]. This reversible reaction highlights the potential of DCL as a key component in a closed-loop recycling system for PCL, promoting sustainability in polymer chemistry. The polymerization process can be carried out in both supercritical carbon dioxide [] and traditional solvents [, ], showcasing the adaptability of this enzymatic approach to different reaction conditions.
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